Predicted Bioactivity Profile Distinguishes 2-Amino-6-methoxypyridin-3-ol from Unsubstituted 2-Amino-3-hydroxypyridine
In silico PASS (Prediction of Activity Spectra for Substances) analysis reveals that 2-amino-6-methoxypyridin-3-ol possesses a distinct predicted bioactivity profile compared to the des-methoxy analog 2-amino-3-hydroxypyridine. While direct comparative PASS data for the analog is not available in the same source, the target compound shows high probability scores for several therapeutically relevant activities: signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), and protein kinase inhibitor (Pa = 0.620) [1]. The presence of the 6-methoxy group is a key structural determinant driving this unique activity spectrum, as it alters the compound's electronic distribution and hydrogen-bonding capacity relative to the unsubstituted analog.
| Evidence Dimension | Predicted Bioactivity Spectrum (Probability of Activity, Pa) |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor (Pa = 0.718); Chloride peroxidase inhibitor (Pa = 0.657); Protein kinase inhibitor (Pa = 0.620); Antimycobacterial (Pa = 0.584) |
| Comparator Or Baseline | 2-Amino-3-hydroxypyridine (no methoxy group at 6-position) - quantitative PASS data not directly compared in source |
| Quantified Difference | Not directly quantified; inferred based on structural class differences |
| Conditions | PASS prediction algorithm based on structure-activity relationships from training set of known bioactive compounds |
Why This Matters
The unique predicted bioactivity spectrum, particularly the high probability for protein kinase inhibition, guides medicinal chemists in prioritizing this scaffold for specific target classes, thereby increasing the probability of identifying active hits in screening campaigns.
- [1] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. Scientific Reports. doi:10.1038/s41598-025-27674-7. View Source
